(R)-1-Boc-3-(Hydroxymethyl)Piperidine
Overview
Description
®-1-Boc-3-(Hydroxymethyl)Piperidine is a chiral piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxymethyl group at the 3-position
Mechanism of Action
Target of Action
It is known that piperidine derivatives, such as piperine, have been studied for their anticancer potential . They have been found to interact with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB .
Mode of Action
Piperidine derivatives have been reported to activate or inhibit several signaling pathways crucial for cancer regulation . For instance, when breast cancer cell lines were treated with piperine, the phosphorylation of the Ser473 residue on Akt was decreased, leading to inhibition of the Akt signaling pathway .
Biochemical Pathways
Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib .
Pharmacokinetics
The pharmacokinetics of drugs can be analyzed using various methods, including noncompartmental analysis (nca), modeling (typically using compartmental analysis), and reporting (typically for nca) .
Result of Action
Piperidine derivatives have been reported to have therapeutic potential against various types of cancers .
Action Environment
It is known that environmental factors and nutrient availability can significantly affect the biochemical composition of organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-(Hydroxymethyl)Piperidine typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxymethyl group at the 3-position. One common method involves the following steps:
Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Hydroxymethyl Group: The protected piperidine is then subjected to a reaction with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group at the 3-position.
Industrial Production Methods
Industrial production of ®-1-Boc-3-(Hydroxymethyl)Piperidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-3-(Hydroxymethyl)Piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-1-Boc-3-(Hydroxymethyl)Piperidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
®-2-(Hydroxymethyl)Piperidine: Similar structure but with the hydroxymethyl group at the 2-position.
®-(Piperidin-3-yl)methanol: Lacks the Boc protecting group but has a hydroxymethyl group at the 3-position.
Uniqueness
®-1-Boc-3-(Hydroxymethyl)Piperidine is unique due to the presence of both the Boc protecting group and the hydroxymethyl group at the 3-position. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLHERKFHHUTB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363894 | |
Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140695-85-8 | |
Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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